propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate
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Overview
Description
Propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate is a synthetic compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. The compound is a derivative of prostaglandin E2 and has been shown to have anti-inflammatory and immunomodulatory effects.
Mechanism Of Action
The mechanism of action of propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate involves the activation of the prostaglandin E2 receptor EP4. Activation of this receptor leads to the activation of adenylate cyclase and the subsequent increase in intracellular cyclic AMP (cAMP) levels. This increase in cAMP levels leads to the inhibition of pro-inflammatory cytokine production and the regulation of immune cell activity.
Biochemical And Physiological Effects
Propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α. It has also been shown to regulate the activity of immune cells such as T cells and dendritic cells. In addition, the compound has been shown to have vasodilatory effects and to increase blood flow to the kidneys.
Advantages And Limitations For Lab Experiments
One advantage of using propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate in lab experiments is its specificity for the EP4 receptor. This allows researchers to study the effects of EP4 activation without the interference of other prostaglandin receptors. However, a limitation of using this compound is its instability in aqueous solutions, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for the study of propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate. One direction is the development of more stable analogs of the compound that can be used in lab experiments. Another direction is the study of the compound in animal models of disease to determine its potential as a therapeutic agent. Additionally, the compound could be studied in combination with other drugs to determine if it has synergistic effects. Finally, the compound could be studied in clinical trials to determine its safety and efficacy in humans.
Synthesis Methods
The synthesis of propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate involves several steps. The first step is the protection of the hydroxyl groups of prostaglandin E2 with tert-butyldimethylsilyl (TBDMS) to form TBDMS-PGE2. The second step involves the addition of a cyclopentyl group to the C-2 position of TBDMS-PGE2 using a Grignard reagent. The resulting compound is then treated with a Wittig reagent to form propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate.
Scientific Research Applications
Propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate has been studied for its potential use in the treatment of various diseases. The compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to have immunomodulatory effects by regulating the activity of immune cells such as T cells and dendritic cells.
properties
CAS RN |
130209-77-7 |
---|---|
Product Name |
propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate |
Molecular Formula |
C26H36O5 |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C26H36O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,16-17,19,22-25,28-29H,4,9,12-15,18H2,1-2H3/b8-3-,17-16+/t22-,23-,24+,25-/m1/s1 |
InChI Key |
GKTGBSHVNAVDCL-VCAADEISSA-N |
Isomeric SMILES |
CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(=O)CCC2=CC=CC=C2)O)O |
SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(=O)CCC2=CC=CC=C2)O)O |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(=O)CCC2=CC=CC=C2)O)O |
synonyms |
15-keto-17-phenyl-18,19,20-trinor-PGF2alpha-1-isopropyl ester 15-keto-17-phenyl-18,19,20-trinorprostaglandin F2 alpha-1-isopropyl ester PhXA12 |
Origin of Product |
United States |
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